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Compound of Interest

Compound Name: 1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790

Disclaimer: Experimental *H and 3C NMR data for 2-acetyldiphenyl ether is not readily
available in the public domain. The data presented in this guide is based on theoretical
predictions and should be used for reference purposes only.

This technical guide provides a detailed overview of the predicted *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for 2-acetyldiphenyl ether. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis who require a comprehensive understanding of the spectroscopic characteristics of
this compound.

Predicted *H and **C NMR Data

The predicted NMR data for 2-acetyldiphenyl ether was generated using advanced
computational algorithms. The following tables summarize the predicted chemical shifts (d) in
parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted *H NMR Data for 2-Acetyldiphenyl
Ether
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e Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-6 7.85 dd 7.8,1.8

H-3 7.45 ddd 8.2,74,1.8

H-4' 7.40 t 7.9

H-2', H-6' 7.20 t 7.4

H-4 7.15 td 75,11

H-5 7.05 d 8.2

H-3', H-5' 7.00 d 8.2

CHs 2.60 S

Table 2: Predicted **C NMR Data for 2-Acetyldiphenyl
Ether
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Carbon Predicted Chemical Shift (8, ppm)
C=0 198.5
C-2 155.0
C-I 154.5
C-1 133.0
C-6 132.5
C-4' 130.0
C-3 129.5
C-2', C-6' 1245
C-4 124.0
C-5 119.5
C-3, C-5 119.0
CHs 29.5

Experimental Protocols

While specific experimental data for 2-acetyldiphenyl ether is unavailable, a general protocol
for acquiring high-quality *H and 3C NMR spectra is provided below.

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-acetyldiphenyl ether in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

e Ensure the sample is fully dissolved to avoid signal broadening.
o Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:
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 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.

e 'H NMR Parameters:
o Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay (d1): 1-2 seconds.
o Acquisition Time (aq): 3-4 seconds.
o Spectral Width: A range of -2 to 12 ppm is typically sufficient.
e 13C NMR Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the
spectrum to singlets for each carbon.

o Number of Scans: 1024 to 4096 scans are often required due to the low natural

abundance of 3C.
o Relaxation Delay (d1): 2 seconds.
o Acquisition Time (aq): 1-2 seconds.
o Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.
Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum to obtain pure absorption signals.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCls
at 7.26 ppm for *H and 77.16 ppm for 3C).

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.
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» Analyze the multiplicities and coupling constants in the *H NMR spectrum to deduce proton-

proton connectivities.

Visualizations

The following diagrams illustrate the molecular structure of 2-acetyldiphenyl ether and a
conceptual workflow for its NMR analysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Molecular Structure of 2-Acetyldiphenyl Ether
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Caption: Molecular structure of 2-acetyldiphenyl ether with key functional groups highlighted.
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Conceptual NMR Analysis Workflow
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Caption: A conceptual workflow for the NMR analysis of 2-acetyldiphenyl ether.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Acetyldiphenyl Ether: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-
acetyldiphenyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-acetyldiphenyl-ether
https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-acetyldiphenyl-ether
https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-acetyldiphenyl-ether
https://www.benchchem.com/product/b1354790#1h-nmr-and-13c-nmr-data-for-2-acetyldiphenyl-ether
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1354790?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

